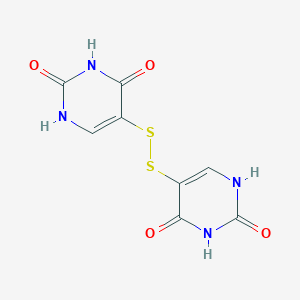
5-uracilyl disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Dithiodiuracil: is a sulfur-containing derivative of uracil, a pyrimidine nucleobase It is characterized by the presence of a disulfide bond linking two uracil molecules at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiodiuracil typically involves the oxidation of 5-mercaptouracil. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dithiodiuracil are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5,5’-Dithiodiuracil undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: The disulfide bond can be reduced to yield 5-mercaptouracil.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the uracil ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 5-Mercaptouracil.
Substitution: Various substituted uracil derivatives.
科学研究应用
Chemistry: 5,5’-Dithiodiuracil is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5,5’-Dithiodiuracil can be used to study the effects of disulfide bonds in nucleic acids and proteins. It serves as a model compound for understanding redox reactions in biological systems.
Medicine: Potential applications in medicine include the development of novel therapeutic agents. The disulfide bond in 5,5’-Dithiodiuracil can be exploited for targeted drug delivery systems, where the bond is cleaved in the reductive environment of cancer cells.
Industry: In the industrial sector, 5,5’-Dithiodiuracil can be used in the development of new materials with specific redox properties. It may also find applications in the production of sensors and catalysts.
作用机制
The mechanism of action of 5,5’-Dithiodiuracil involves its ability to undergo redox reactions. The disulfide bond can be cleaved under reductive conditions, releasing two molecules of 5-mercaptouracil. This redox activity can influence various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, such as thioredoxin and glutaredoxin systems.
相似化合物的比较
5-Mercaptouracil: A precursor to 5,5’-Dithiodiuracil, lacking the disulfide bond.
5-Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.
5-Iodouracil: An iodinated derivative used in nucleic acid research.
Uniqueness: 5,5’-Dithiodiuracil is unique due to its disulfide bond, which imparts distinct redox properties. Unlike its analogs, it can participate in reversible redox reactions, making it valuable in both chemical and biological research. Its ability to form and break disulfide bonds under specific conditions sets it apart from other uracil derivatives.
属性
CAS 编号 |
10320-87-3 |
|---|---|
分子式 |
C8H6N4O4S2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
InChI 键 |
QJVBBTQJGKITKK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
Key on ui other cas no. |
10320-87-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















